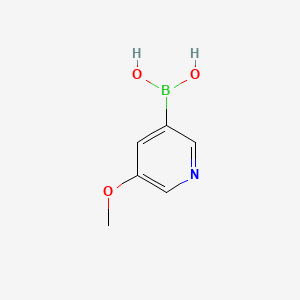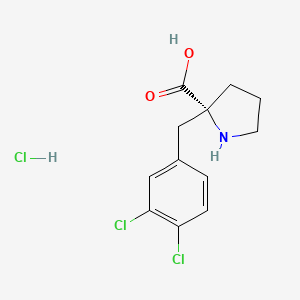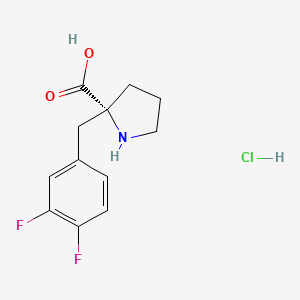
5-Methoxypyridine-3-boronic acid
Vue d'ensemble
Description
5-Methoxypyridine-3-boronic acid is a chemical compound with the molecular formula C6H8BNO3 . It is a white to off-white powder . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Methoxypyridine-3-boronic acid and similar boronic acids often involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 5-Methoxypyridine-3-boronic acid can be represented by the SMILES notationCOC1=CN=CC(=C1)B(O)O . The compound has a molar refractivity of 37.5±0.4 cm³ and a polarizability of 14.8±0.5 10^-24 cm³ . Chemical Reactions Analysis
Boronic acids, including 5-Methoxypyridine-3-boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are utilized in various sensing applications . Furthermore, the interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis
5-Methoxypyridine-3-boronic acid is a white to off-white powder . It has a density of 1.2±0.1 g/cm³, a boiling point of 356.2±52.0 °C at 760 mmHg, and a flash point of 169.2±30.7 °C . The compound has a molar volume of 122.4±5.0 cm³ .Applications De Recherche Scientifique
Organic Synthesis
Organoboron compounds like 5-Methoxypyridine-3-boronic acid are often used in organic synthesis. They can participate in various types of reactions, including coupling reactions, which are widely used in the synthesis of complex organic molecules .
Pharmaceutical Research
Boronic acids and their derivatives have found extensive applications in the field of medicinal chemistry. They can act as enzyme inhibitors and can be used in the design and synthesis of pharmaceuticals .
Material Science
Organoboron compounds can also be used in the field of material science. For example, they can be used in the preparation of boron-containing polymers, which have unique optical and electronic properties .
Preparation of Fluorescent Molecules
5-Methoxypyridine-3-boronic acid pinacol ester can be used to synthesize anthracene-based bis-pyridine ligand (L), which is employed in the preparation of fluorescent M2L4 type capsules (M= Pt, Zn, Pd, Cu, Ni, Co, and Mn) .
Inhibitor Synthesis
This compound can be used as a starting material in the synthesis of pyridylmethyl pyridine derivatives as potent 11β-hydroxylase (CPY11B1) inhibitors .
Catalysts
Boronic acids and their derivatives can act as catalysts in various chemical reactions, enhancing the rate and selectivity of these reactions .
Safety and Hazards
5-Methoxypyridine-3-boronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mécanisme D'action
Target of Action
The primary target of 5-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 5-Methoxypyridine-3-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-Methoxypyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from 5-Methoxypyridine-3-boronic acid) to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 5-Methoxypyridine-3-boronic acid participates, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, thereby influencing the structure and properties of the resulting organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura cross-coupling reaction suggest potential implications for its bioavailability .
Result of Action
The action of 5-Methoxypyridine-3-boronic acid in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules for potential use in various fields such as medicinal chemistry .
Action Environment
The action of 5-Methoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the stability of 5-Methoxypyridine-3-boronic acid can be affected by factors such as temperature and the presence of other reactive species .
Propriétés
IUPAC Name |
(5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFOFZTZUILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376727 | |
| Record name | 5-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850991-69-4 | |
| Record name | 5-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














